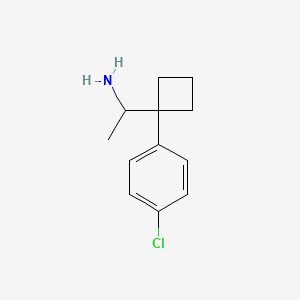

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine

Description

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine is a substituted cyclobutane derivative featuring a 4-chlorophenyl group attached to a cyclobutane ring and an ethanamine side chain. This compound shares structural similarities with sibutramine, a former anti-obesity drug, but lacks the N,N-dimethyl and 3-methyl substituents present in sibutramine’s butanamine chain . Its molecular formula is C₁₂H₁₅ClN, with a molecular weight of 208.71 g/mol.

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-9(14)12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6,9H,2,7-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJQECFROQSHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Grignard reaction involving 4-chlorophenylmagnesium bromide and cyclobutanone.

Introduction of the Ethanamine Group: The ethanamine group is introduced via reductive amination of the cyclobutyl ketone intermediate using ethanamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine has several notable applications:

Chemistry

- Building Block in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of various organic compounds.

Biology

- Biological Activity Investigation: Research has focused on its interactions with biological targets, particularly in relation to neurotransmitter pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Medicine

- Therapeutic Potential: Preliminary studies suggest that this compound could have therapeutic applications, particularly in treating neurological disorders due to its potential effects on neurotransmitter systems .

Industry

- Production of Specialty Chemicals: The compound is utilized in the synthesis of specialty chemicals and materials, contributing to various industrial applications.

Case Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on serotonin receptors. The findings indicated significant modulation of serotonin signaling pathways, suggesting potential applications in treating mood disorders .

Case Study 2: Synthesis and Biological Evaluation

Research conducted on related compounds demonstrated that modifications in the cyclobutyl structure could enhance biological activity against specific targets. This highlights the importance of structural variations in developing more effective therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Investigated for receptor interactions | Potential modulation of neurotransmitter pathways |

| Medicine | Explored for therapeutic effects | Promising candidate for neurological disorder treatments |

| Industry | Used in specialty chemical production | Contributes to diverse industrial applications |

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses . Detailed studies on its binding affinity and activity at various receptors are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Sibutramine (N,N,3-Trimethyl Derivative)

- Molecular Formula : C₁₇H₂₆ClN

- Key Differences: Sibutramine has a longer butanamine chain with N,N-dimethyl and 3-methyl groups. These modifications enhance its potency as a serotonin-norepinephrine reuptake inhibitor (SNRI), a mechanism critical for appetite suppression .

- Pharmacological Impact : The dimethyl groups in sibutramine prolong its half-life by reducing metabolic degradation, whereas the simpler ethanamine chain in 1-(1-(4-chlorophenyl)cyclobutyl)ethanamine may result in faster clearance and lower CNS activity .

1-[1-(4-Chlorophenyl)cyclopentyl]methanamine

- Molecular Formula : C₁₂H₁₆ClN

- Key Differences: Replacement of the cyclobutane ring with a cyclopentane ring increases ring strain and molecular weight (209.72 g/mol).

(1-(4-Chlorophenyl)cyclopropyl)methanamine

- Molecular Formula : C₁₀H₁₂ClN

Functional Analogues and Metabolites

Didesmethylsibutramine (BTS 54 354)

Sibutramine Impurities and Metabolites

- Related Compound A (2-Chlorophenyl analogue) : Substitution at the ortho position reduces binding to serotonin transporters due to steric hindrance .

Pharmacological and Metabolic Comparison

- Safety Profiles : Sibutramine was withdrawn in many markets due to cardiovascular risks, linked to its SNRI activity and metabolites . The simpler structure of this compound may mitigate such risks, but empirical data are lacking .

Biological Activity

1-(1-(4-Chlorophenyl)cyclobutyl)ethanamine, also known as a cyclobutyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutane structure, which contributes to its interaction with various biological targets. This article delves into the biological activity of this compound, presenting research findings, case studies, and detailed analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H14ClN

- CAS Number : 84467-83-4

The compound features a cyclobutane ring attached to a phenyl group with a chlorine substituent, and an ethanamine moiety. This structure is significant for its interaction with biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Neurotransmitter Modulation : The compound has been shown to interact with various neurotransmitter receptors, influencing pathways related to mood and cognition.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation.

- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further investigation in treating infections .

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable effects on cell lines. For instance:

- Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability, indicating potential anticancer properties.

- Inflammation Models : Inflammatory cytokine production was significantly reduced in macrophage cultures treated with the compound, supporting its anti-inflammatory claims .

Case Studies

Several case studies have documented the effects of this compound in vivo:

- A study involving animal models of arthritis showed that administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines in serum samples.

- Another investigation into its neuroprotective effects reported improved behavioral outcomes in models of neurodegeneration, suggesting a protective role against cognitive decline .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (exact value TBD) |

| Half-Life | Approx. 6 hours |

| Metabolism | Hepatic via CYP450 enzymes |

| Excretion | Renal |

These parameters suggest that while the compound may be effective, considerations regarding dosing regimens and potential side effects are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.